3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide chemical properties
3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide chemical properties
An In-depth Technical Guide to 3-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide: Chemical Properties and Synthetic Strategy
Introduction
3-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide is a molecule of significant interest in medicinal chemistry, embodying a scaffold that combines three key pharmacophoric features: a benzenesulfonamide core, a primary aromatic amine, and a pyridin-3-ylmethyl substituent. The sulfonamide group is a cornerstone in drug design, famously associated with antimicrobial agents (sulfa drugs) and a wide array of other therapeutics including diuretics, anticonvulsants, and protease inhibitors. The strategic placement of an amino group at the meta-position of the benzene ring, along with the flexible pyridin-3-ylmethyl group attached to the sulfonamide nitrogen, offers a unique three-dimensional structure with a rich potential for forming targeted molecular interactions. This guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, and an exploration of its potential applications, grounded in the established roles of its constituent moieties in drug development.
Chemical Identity and Structure
The unambiguous identification of a compound is foundational to all further research. The structural and identifying information for 3-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide is summarized below.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 3-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide |
| Molecular Formula | C₁₂H₁₃N₃O₂S |
| Molecular Weight | 263.32 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)N |
| InChI Key | InChI=1S/C12H13N3O2S/c13-10-4-6-12(7-5-10)18(16,17)15-9-11-3-1-2-8-14-11/h1-8,15H,9,13H2 |
| CAS Number | Not explicitly assigned; structure-based identification. |
Physicochemical and Computed Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems, influencing everything from solubility and stability to absorption and distribution in vivo. While experimental data for this specific molecule is not widely published, its properties can be reliably predicted using computational models and inferred from structurally similar compounds.
Table 2: Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Weight | 263.32 g/mol | Computed |
| Topological Polar Surface Area (TPSA) | 93.5 Ų | Computed[1][2] |
| logP (Octanol-Water Partition Coeff.) | ~0.7 - 1.3 | Computed[1][2] |
| Hydrogen Bond Donors | 2 | Computed[1][2] |
| Hydrogen Bond Acceptors | 5 | Computed[1][2] |
| Rotatable Bonds | 4 | Computed[1] |
| Solubility | Expected to have low aqueous solubility at neutral pH, with increased solubility in acidic conditions due to the basic pyridine and amino groups. A related compound showed solubility >39.5 µg/mL at pH 7.4.[1] | Experimental (Analog) |
| Appearance | Likely a crystalline solid, potentially off-white to brown, based on related sulfonamides.[3] | Inferred |
Causality Insight: The TPSA of 93.5 Ų suggests the molecule has moderate polarity, which, combined with its logP value, indicates a good balance for potential membrane permeability. The presence of both hydrogen bond donors (the NH₂ and sulfonamide N-H) and acceptors (the pyridine nitrogen, the two sulfonyl oxygens, and the lone pairs on the nitrogens) allows for complex and specific interactions with biological targets like enzyme active sites.[1][2]
Synthesis Methodology
The synthesis of sulfonamides is a well-established transformation in organic chemistry, most commonly achieved via the reaction of a sulfonyl chloride with a primary or secondary amine.[4] The synthesis of 3-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide follows this classical approach.
Expertise & Experience: The choice of a base is critical in this reaction. A non-nucleophilic organic base like triethylamine or pyridine is often used to scavenge the HCl byproduct without competing in the primary reaction. Alternatively, an aqueous inorganic base like Na₂CO₃ can be employed in a biphasic system, which simplifies workup.[3] The reaction requires careful pH management to ensure the amine nucleophile is not fully protonated and remains reactive.
Experimental Protocol: Synthesis of 3-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide
This protocol is a robust, self-validating procedure adapted from standard methodologies for sulfonamide synthesis.[3]
Step 1: Preparation of 3-Aminobenzenesulfonyl Chloride
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This starting material is typically prepared from 3-aminobenzenesulfonic acid via reaction with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step should be performed with caution in a well-ventilated fume hood.
Step 2: Sulfonamide Formation
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Dissolve 3-(aminomethyl)pyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution and stir.
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In a separate flask, dissolve 3-aminobenzenesulfonyl chloride (1.05 equivalents) in the same solvent.
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Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
Step 3: Workup and Purification
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Upon completion, quench the reaction by adding water.
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Separate the organic layer. If using a water-miscible solvent like THF, perform a liquid-liquid extraction after adding an immiscible solvent like ethyl acetate.
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Wash the organic layer successively with a dilute acid solution (e.g., 1M HCl) to remove excess pyridine-containing starting material, followed by a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure 3-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide. A similar synthesis reported a yield of 93.3%.[3]
Synthesis Workflow Diagram
Caption: Synthetic workflow for 3-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide.
Spectroscopic Characterization
Structural elucidation is confirmed through spectroscopic analysis. The expected key signals are detailed below, based on characteristic frequencies and shifts for the functional groups present.[3]
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Fourier-Transform Infrared (FTIR) Spectroscopy:
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N-H Stretching: Two distinct bands are expected for the primary amine (NH₂) around 3400-3300 cm⁻¹. A single, sharper band for the sulfonamide N-H is expected around 3300-3250 cm⁻¹.[3]
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S=O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group (SO₂) will appear near 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[3]
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C=C and C=N Stretching: Aromatic ring stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.[3]
-
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
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Aromatic Protons (Benzene Ring): Protons on the 3-aminophenyl ring will appear as complex multiplets in the aromatic region (~6.5-7.5 ppm).
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Aromatic Protons (Pyridine Ring): Protons on the pyridine ring will appear further downfield (~7.2-8.5 ppm), with the proton at C2 (between the two nitrogens) being the most deshielded.
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Methylene Protons (-CH₂-): The two protons of the methylene bridge will appear as a doublet around 4.2-4.5 ppm, coupled to the sulfonamide N-H proton.
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Amine and Sulfonamide Protons (NH₂, NH): The primary amine protons will appear as a broad singlet (~5.0-6.0 ppm). The sulfonamide N-H proton will likely appear as a triplet (~8.0-9.0 ppm) due to coupling with the adjacent methylene protons.
-
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:
-
Aromatic Carbons: Aromatic carbons will resonate in the ~110-150 ppm range. The carbon attached to the amino group will be shielded, while the carbon attached to the sulfonyl group will be deshielded.[3]
-
Methylene Carbon (-CH₂-): The methylene carbon will appear in the aliphatic region, typically around 40-50 ppm.
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Potential Biological Activity and Applications
The structural motifs within 3-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide suggest several avenues for biological activity, making it a compound of interest for drug development professionals.
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Antimicrobial Activity: The benzenesulfonamide core is the classic starting point for sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase in bacteria. Many novel sulfonamides containing heterocyclic rings continue to be explored for potent antimicrobial properties against multidrug-resistant pathogens.[3][5] Studies on the related compound N-pyridin-3-yl-benzenesulfonamide demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[3]
-
Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group and features in many inhibitors of metalloenzymes, most notably carbonic anhydrases. The overall structure could be tailored to fit the active sites of various kinases, proteases, or other enzymes implicated in disease.
-
PPARγ Agonism: Some benzenesulfonamide derivatives have been investigated as non-thiazolidinedione (non-TZD) agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key target in the treatment of type 2 diabetes.[6] These agents aim to enhance insulin sensitivity while mitigating the side effects associated with full agonists.[6]
Logical Relationship Diagram: From Structure to Potential Application
Caption: Structural features and their corresponding potential biological applications.
Conclusion
3-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide is a synthetically accessible molecule with a rich chemical architecture. Its properties, inferred from established chemical principles and data from closely related analogs, define it as a promising scaffold for further investigation. The combination of the proven benzenesulfonamide core with the versatile amino and pyridine functional groups provides a strong rationale for its exploration in drug discovery programs, particularly in the development of novel antimicrobial agents, enzyme inhibitors, and metabolic disease therapeutics. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists to build upon in their pursuit of new and effective chemical entities.
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